N-Phenyl-2,3-di(propan-2-yl)-3H-imidazo[4,5-g]quinazolin-8-amine
Description
Properties
CAS No. |
919096-49-4 |
|---|---|
Molecular Formula |
C21H23N5 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-phenyl-2,3-di(propan-2-yl)imidazo[4,5-g]quinazolin-8-amine |
InChI |
InChI=1S/C21H23N5/c1-13(2)21-25-18-10-16-17(11-19(18)26(21)14(3)4)22-12-23-20(16)24-15-8-6-5-7-9-15/h5-14H,1-4H3,(H,22,23,24) |
InChI Key |
IGYZFMJKHPORBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1C(C)C)C=C3C(=C2)C(=NC=N3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Detailed Reaction Conditions
The following table summarizes the key reaction conditions for the different preparation methods discussed:
| Method | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| One-Pot Three-Component Reaction | Arenediazonium salts, nitriles, bifunctional anilines | Metal-free, mild temperature | High |
| Base-Promoted SNAr Reaction | Ortho-fluorobenzamides, amides | DMSO, K2CO3 or KOH as base | Variable |
Mechanistic Insights
The mechanisms underlying these synthesis methods involve several key steps:
Formation of Intermediates : In the one-pot reaction, arenediazonium salts react with nitriles to form N-arylnitrilium intermediates.
Cyclization : Subsequent nucleophilic addition leads to cyclization with bifunctional anilines, forming the desired quinazoline structure.
Nucleophilic Aromatic Substitution : In the base-promoted SNAr reaction, ortho-fluorobenzamides undergo nucleophilic attack by amides after activation by strong bases.
Applications and Biological Activity
Research indicates that compounds similar to N-Phenyl-2,3-di(propan-2-yl)-3H-imidazo[4,5-g]quinazolin-8-amine exhibit various biological activities, particularly as potential anti-cancer agents by inhibiting specific signaling pathways critical for tumor growth and metastasis. Additionally, some studies suggest antimicrobial and antifungal properties.
Chemical Reactions Analysis
Condensation Reactions
While direct condensation of anilines with isocyanides/isothiocyanates is a common approach for quinazolines, more advanced methods for related compounds involve:
-
Base-promoted SNAr Reactions : ortho-halobenzamides react with amides under basic conditions (e.g., Cs₂CO₃/KOH) in DMSO, forming quinazolinones via cyclization .
-
Three-Component Domino Reactions : Arenediazonium salts, nitriles, and bifunctional anilines undergo sequential nucleophilic additions and cyclizations to form dihydroquinazolines and quinazolinones. This metal-free approach offers high efficiency and functional group tolerance .
-
Traditional Syntheses :
Reactivity Analysis
The compound’s reactivity stems from its fused imidazole-quinazoline system and substituents.
Substitution Reactions
-
Alkylation : Quinazoline derivatives undergo N-alkylation to form salts, which react with alcohols to generate 3,4-dihydroquinazolines. This reactivity is critical for modifying the compound’s lipophilicity .
-
Halogenation : The presence of electron-deficient aromatic rings facilitates electrophilic substitution, particularly at positions adjacent to nitrogen atoms.
Addition Reactions
Nucleophilic reagents (e.g., sodium bisulfite, Grignard reagents) target the 3,4-double bond of quinazolines, forming substituted 3,4-dihydroquinazolines. This reactivity is preserved in the imidazoquinazoline framework, enabling further functionalization .
Comparative Analysis
The compound’s structural features and reactivity can be contrasted with related analogs:
Biological Relevance of Reactivity
The compound’s reactivity is closely tied to its biological activity:
-
Kinase Inhibition : Substitution at positions 2 and 3 (e.g., di(propan-2-yl)) optimizes interactions with tyrosine kinases, critical for anticancer applications .
-
Antimicrobial Activity : Electron-deficient heterocycles facilitate interactions with microbial targets, influenced by substituent lipophilicity.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-Phenyl-2,3-di(propan-2-yl)-3H-imidazo[4,5-g]quinazolin-8-amine exhibit significant anticancer properties. For example:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| N-(3-bromophenyl)-1-methyl-1H-imidazo[4,5-g]quinazolin-8-amine | MDA-MB-231 (Breast Carcinoma) | 15.6 |
| 4-(phenylamino)quinazoline | CCRF-CEM (Leukemia) | 21.7 |
These findings suggest that the compound's structure may facilitate interactions with key biological targets involved in cancer proliferation .
Tyrosine Kinase Inhibition
This compound has been investigated for its potential as a tyrosine kinase inhibitor. Tyrosine kinases play crucial roles in cell signaling pathways related to cancer and other diseases. The compound's ability to inhibit these kinases could lead to therapeutic applications in oncology.
A study demonstrated that derivatives of similar compounds exhibited half-maximal inhibitory concentrations (IC50) ranging from 21.7 to 192.1 µM against various kinases, indicating their potential as effective inhibitors in targeted cancer therapy .
Antiviral Activity
The compound's structural features suggest potential antiviral applications as well. Research into related quinazoline derivatives has shown activity against viruses such as HIV and influenza A. The mechanism of action often involves interaction with viral proteins or host cell receptors, which may be applicable to this compound .
Case Study 1: Anticancer Efficacy
A recent study evaluated the effects of N-substituted quinazolines on various cancer cell lines. The results indicated that modifications at the N-position significantly enhanced the anticancer activity of the compounds tested:
- Cell Lines : MDA-MB-231 (breast), SK-OV-3 (ovarian), and HT-29 (colon).
- Results : The most potent derivatives showed IC50 values below 20 µM against multiple cancer types.
This study highlights the importance of structural modification in enhancing biological activity and suggests further exploration of N-substituted derivatives for therapeutic development .
Case Study 2: Kinase Inhibition Mechanism
In another investigation focusing on kinase inhibition, researchers synthesized a series of imidazoquinazoline derivatives, including N-Phenyl-2,3-di(propan-2-yl)-3H-imidazo[4,5-g]quinazolin-8-amines. They employed molecular dynamics simulations to assess binding affinities with various kinases:
- Kinases Tested : Src kinase family.
- Findings : Specific interactions were identified that could be exploited for designing selective inhibitors.
The study concluded that structural modifications could enhance selectivity and potency against specific kinases involved in oncogenic processes .
Mechanism of Action
The mechanism of action of N-Phenyl-2,3-di(propan-2-yl)-3H-imidazo[4,5-g]quinazolin-8-amine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues and Their Modifications
The imidazo[4,5-g]quinazoline scaffold is highly versatile, with substituent variations significantly altering biological activity. Below is a comparative analysis of structurally related compounds:
Table 1: Comparative Overview of Imidazo[4,5-g]quinazoline Derivatives
Impact of Substituents on Pharmacological Profiles
- Target Specificity : The 3-bromophenyl group in BPIQ-I confers high EGFR affinity, while the phenyl-isopropyl combination in the primary compound may target broader kinase families .
- Mechanistic Differences : Naphthoimidazole derivatives (e.g., 3a-j) exhibit antiviral activity via RdRp inhibition, contrasting with the anticancer focus of imidazo[4,5-g]quinazolines .
Research Findings and Mechanistic Insights
Anticancer Activity
- BPIQ-I: Demonstrates nanomolar EGFR inhibition (IC₅₀ = 0.2 µM), outperforming earlier analogs like N-(3-bromophenyl)-1H-imidazo[4,5-g]quinazolin-8-amine (IC₅₀ = 1.5 µM) due to methyl group-induced steric optimization .
Biological Activity
N-Phenyl-2,3-di(propan-2-yl)-3H-imidazo[4,5-g]quinazolin-8-amine is a complex organic compound belonging to the imidazoquinazoline family. Its unique structure combines a quinazoline core with an imidazole ring, which contributes to its diverse biological activities. The molecular formula indicates a significant presence of nitrogen atoms, essential for its biological interactions and pharmacological properties.
Chemical Structure and Properties
The compound features:
- Quinazoline and Imidazole Components : These components are known for their roles in various biological activities, particularly as inhibitors of tyrosine kinases involved in cancer progression.
- Substituents : The N-phenyl and di(propan-2-yl) groups enhance lipophilicity, potentially influencing the compound's bioavailability and interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits significant biological activity:
-
Anticancer Properties :
- Quinazoline derivatives are noted for their ability to inhibit specific signaling pathways critical for tumor growth and metastasis. Studies have shown that this compound can effectively target various cancer cell lines.
- In vitro assays have demonstrated that it inhibits the proliferation of cancer cells by interfering with tyrosine kinase signaling pathways.
-
Antimicrobial Activity :
- Some studies suggest potential antimicrobial and antifungal activities, expanding the therapeutic applications of this compound beyond oncology.
-
Inflammation Modulation :
- Similar compounds in the imidazoquinazoline class have been linked to anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(3-bromophenyl)-1-methyl-1H-imidazo[4,5-g]quinazolin-8-amine | C16H12BrN5 | Contains a bromine substituent enhancing biological activity through halogen bonding |
| 4-(phenylamino)quinazoline | C15H12N4 | Lacks the imidazole component but retains significant kinase inhibition properties |
| 6-Alkoxyquinazolines | Varies | Exhibits varying alkoxy groups influencing solubility and bioavailability |
The specific combination of substituents on N-Phenyl-2,3-di(propan-2-yl)-3H-imidazo[4,5-g]quinazolin-8-amines may provide enhanced selectivity and potency against certain biological targets compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
In Vitro Anticancer Studies :
- Various assays have been performed on tumor cell lines (lung, breast, colon, and prostate), revealing high potency against prostate cancer cells with IC50 values indicating effective inhibition at low concentrations.
-
Mechanistic Studies :
- Docking studies suggest that the compound interacts favorably with key receptors involved in tumorigenesis. For instance, it forms hydrogen bonds with specific amino acids in targets like VEGFR-2 and EGFR.
-
Pharmacokinetics :
- Initial pharmacokinetic studies indicate favorable absorption and distribution profiles, making it a promising candidate for further development in therapeutic applications.
Q & A
Basic: What synthetic strategies are recommended for preparing N-Phenyl-2,3-di(propan-2-yl)-3H-imidazo[4,5-g]quinazolin-8-amine?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic ring formation. A validated approach includes:
- Quinazolinone precursor synthesis : Start with 7-chloro-4-quinazolone, followed by imidazole ring closure using thiourea or ammonium thiocyanate under acidic conditions to yield the 8-mercapto intermediate .
- Amination : Replace the thiol group with ammonia via nucleophilic substitution.
- N-Alkylation : Introduce isopropyl and phenyl groups using alkyl halides (e.g., 2-bromopropane) under basic conditions (e.g., K₂CO₃ in DMF) .
Key Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure purity.
Advanced: How can discrepancies in kinase inhibition data across assay conditions be resolved?
Methodological Answer:
Discrepancies often arise from ATP concentration variations, buffer pH, or enzyme isoforms. To address this:
- Control ATP levels : Use assays with [ATP] near physiological concentrations (e.g., 100 µM) to avoid artificial inhibition overestimation .
- Isoform-specific profiling : Test against CDK1, CDK2, and CDK9 to identify isoform selectivity.
- Structural validation : Resolve binding ambiguities via X-ray crystallography (e.g., co-crystallization with cyclin A-CDK2, as in ).
Example : IC₅₀ values for CDK2 ranged from 0.7–50 nM depending on [ATP], highlighting the need for standardized assay protocols .
Basic: What spectroscopic and analytical methods are critical for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of substituents (e.g., phenyl at C8, isopropyl at C2/C3). Aromatic protons in imidazo[4,5-g]quinazoline appear as distinct doublets (δ 7.5–8.5 ppm) .
- HRMS (ESI+) : Validate molecular formula (e.g., C₂₂H₂₆N₆ requires m/z 398.2221 [M+H]⁺).
- UV-Vis : Protonation states affect absorption; compare spectra in neutral, acidic, and basic conditions to confirm electronic transitions .
Advanced: What strategies optimize selectivity for specific kinase isoforms?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., phenyl vs. cyclohexyl at C8) to modulate steric/electronic interactions.
- Crystal structure-guided design : Target hydrophobic pockets (e.g., CDK2’s Leu83) with bulky substituents (e.g., 3-nitrobenzyl) to enhance selectivity .
- Kinome-wide profiling : Screen against 50+ kinases (e.g., using KinomeScan) to identify off-target effects.
Basic: How should stability studies under physiological conditions be designed?
Methodological Answer:
- pH-dependent stability : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Light/temperature sensitivity : Store lyophilized samples at -20°C in amber vials to prevent photodegradation.
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation.
Advanced: How can computational docking validate the compound’s binding mode?
Methodological Answer:
- Docking protocols : Use AutoDock Vina or Schrödinger Glide with CDK2 crystal structures (PDB: 1H1S). Include water molecules and ATP for accuracy.
- Cross-validation : Compare predicted binding poses with X-ray data (e.g., hydrogen bonds with Glu81 and Lys33 in CDK2) .
- Free energy calculations : Apply MM/GBSA to rank binding affinities, correlating with experimental IC₅₀ values.
Basic: What in vitro assays are recommended for initial biological evaluation?
Methodological Answer:
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays (Promega) with recombinant CDKs.
- Cytotoxicity : Screen in cancer cell lines (e.g., HCT-116, MCF-7) via MTT assays (48–72 hr exposure).
- Apoptosis markers : Measure caspase-3/7 activation (e.g., Caspase-Glo®) to confirm mechanism .
Advanced: How can metabolic pathways and metabolite identification be studied?
Methodological Answer:
- LC-MS/MS metabolomics : Incubate with hepatocytes, extract metabolites, and analyze via UPLC-QTOF (e.g., Waters Xevo G2-XS).
- Isotope labeling : Use ¹⁴C-labeled compound to trace major metabolites (e.g., hydroxylation at C5 or N-dealkylation) .
- CYP inhibition assays : Identify metabolizing enzymes using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).
Basic: What precautions are essential for safe handling and storage?
Methodological Answer:
- PPE : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Handle powders in a fume hood to avoid inhalation.
- Storage : Store at -20°C in sealed, light-resistant containers under nitrogen to prevent oxidation .
Advanced: How can conflicting data on protonation states be resolved?
Methodological Answer:
- pH titration NMR : Monitor chemical shift changes (e.g., imidazole NH vs. quinazoline NH) to determine pKa values .
- Computational pKa prediction : Use tools like MarvinSketch (ChemAxon) to model protonation sites.
- X-ray crystallography : Compare structures at different pH levels to visualize protonation-dependent conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
